N1-b-D-Galactopyranosylamino-guanidine HCl
Overview
Description
N1-b-D-Galactopyranosylamino-guanidine hydrochloride is a fluorinated monosaccharide that contains an amino group on the 1’ carbon. This compound has been modified with methyl groups at the C6 and C7 positions to increase its stability and inhibit enzymatic hydrolysis . It is primarily used in proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is typically produced in specialized laboratories for research purposes .
Chemical Reactions Analysis
Types of Reactions
N1-b-D-Galactopyranosylamino-guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group on the 1’ carbon can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of N1-b-D-Galactopyranosylamino-guanidine hydrochloride include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used.
Major Products Formed
The major products formed from the reactions of N1-b-D-Galactopyranosylamino-guanidine hydrochloride vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted products.
Scientific Research Applications
N1-b-D-Galactopyranosylamino-guanidine hydrochloride is widely used in scientific research, particularly in the following fields:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is employed in biochemical assays and studies involving monosaccharides.
Medicine: Research involving N1-b-D-Galactopyranosylamino-guanidine hydrochloride focuses on its potential therapeutic applications and interactions with biological molecules.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-b-D-Galactopyranosylamino-guanidine hydrochloride involves its interaction with specific molecular targets and pathways. The amino group on the 1’ carbon allows it to participate in various biochemical reactions, potentially affecting enzymatic activity and cellular processes. The methyl groups at the C6 and C7 positions enhance its stability and inhibit enzymatic hydrolysis, allowing it to exert its effects more effectively .
Comparison with Similar Compounds
Similar Compounds
N1-b-D-Glucopyranosylamino-guanidine hydrochloride: Similar in structure but with a glucopyranosyl ring instead of a galactopyranosyl ring.
N1-b-D-Mannopyranosylamino-guanidine hydrochloride: Contains a mannopyranosyl ring, differing in the stereochemistry of the sugar moiety.
Uniqueness
N1-b-D-Galactopyranosylamino-guanidine hydrochloride is unique due to its specific structural modifications, including the amino group on the 1’ carbon and the methyl groups at the C6 and C7 positions. These modifications enhance its stability and inhibit enzymatic hydrolysis, making it a valuable compound for research applications .
Properties
IUPAC Name |
2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O5.ClH/c8-7(9)11-10-6-5(15)4(14)3(13)2(1-12)16-6;/h2-6,10,12-15H,1H2,(H4,8,9,11);1H/t2-,3+,4+,5-,6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWPFFIDQAQUEH-ZFWXJGAOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)NN=C(N)N)O)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)NN=C(N)N)O)O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610308 | |
Record name | N''-[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbonohydrazonic diamide--hydrogen chloride (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109853-84-1 | |
Record name | N''-[(2R,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbonohydrazonic diamide--hydrogen chloride (1/1) (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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